molecular formula C6H9N3O2 B12922849 (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine

Cat. No.: B12922849
M. Wt: 155.15 g/mol
InChI Key: UPVZMHVVZBKTBX-RXMQYKEDSA-N
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Description

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1,2,4-Oxadiazol-3-yl)pyrrolidine
  • (S)-3-(1,2,4-Oxadiazol-3-yl)piperidine
  • (S)-3-(1,2,4-Oxadiazol-3-yl)azetidine

Uniqueness

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine is unique due to the presence of both the oxadiazole and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3S)-3-(1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2/t5-/m1/s1

InChI Key

UPVZMHVVZBKTBX-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=NOC=N2

Canonical SMILES

C1COCC(N1)C2=NOC=N2

Origin of Product

United States

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